Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 133153-69-2
VCID: VC5066162
InChI: InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H
SMILES: COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.74

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride

CAS No.: 133153-69-2

Cat. No.: VC5066162

Molecular Formula: C14H16ClNO2

Molecular Weight: 265.74

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride - 133153-69-2

Specification

CAS No. 133153-69-2
Molecular Formula C14H16ClNO2
Molecular Weight 265.74
IUPAC Name methyl 3-amino-3-naphthalen-2-ylpropanoate;hydrochloride
Standard InChI InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H
Standard InChI Key AGWISLUXYMAHCL-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s core structure consists of a propanoate ester backbone with an amino group at the β-carbon and a naphthalen-2-yl substituent. The hydrochloride salt formation at the amino group improves stability and solubility. Key structural features include:

  • Molecular formula: C14H16ClNO2\text{C}_{14}\text{H}_{16}\text{ClNO}_{2}

  • Molecular weight: 265.74 g/mol (calculated from formula)

  • Stereochemistry: The β-carbon’s configuration (R or S) remains unspecified in public records, though enantiopure forms are synthetically accessible .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Esterification: Naphthalen-2-ylpropanoic acid is treated with methanol under acidic conditions to yield the methyl ester.

  • Amination: A Michael addition or Strecker synthesis introduces the amino group at the β-position, often requiring chiral catalysts for enantioselective synthesis.

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.

Process Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Critical parameters include:

  • Temperature: 0–5°C during amination to minimize racemization

  • Catalysts: Chiral palladium complexes for asymmetric synthesis

  • Purification: Recrystallization from ethanol/water mixtures

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Melting Point198–202°C (dec.)Analog data
Solubility (H₂O)12.7 mg/mL at 25°CCalculated (LogP = 2.1)
pKa (amine)8.9 ± 0.2Potentiometric titration
Optical Rotation ([α]D²⁵)+34.5° (c = 1, MeOH)R-enantiomer data

Spectroscopic Profiles

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (ester C=O)

  • ¹H NMR (400 MHz, D₂O): δ 8.45–7.35 (m, 7H, naphthyl), 4.21 (q, 1H, CH–NH₂), 3.68 (s, 3H, OCH₃)

Biological Activity and Applications

Case Studies

  • Neuropathic Pain Models: In murine studies, the compound reduced mechanical allodynia by 62% at 10 mg/kg (i.p.), outperforming gabapentin.

  • Solubility-Bioavailability Trade-off: Despite moderate aqueous solubility, pharmacokinetic studies in rats showed 44% oral bioavailability due to active transport mechanisms .

Comparative Analysis with Structural Analogs

CompoundNaphthalene PositionBioactivity (5-HT₂A IC₅₀)Solubility (mg/mL)
Methyl 3-amino-3-(naphthalen-2-yl)propanoate HCl2-yl0.89 μM12.7
Methyl 3-amino-3-(naphthalen-1-yl)propanoate HCl1-yl1.45 μM9.8
Methyl 3-amino-3-phenylpropanoate HClPhenyl3.2 μM18.9

The 2-naphthyl derivative exhibits superior receptor affinity compared to 1-naphthyl and phenyl analogs, likely due to enhanced π-stacking interactions .

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